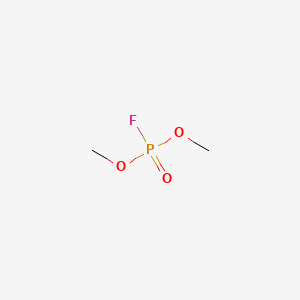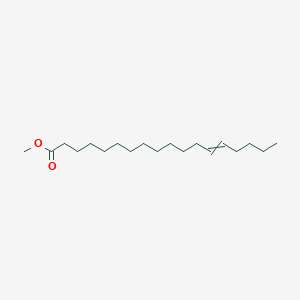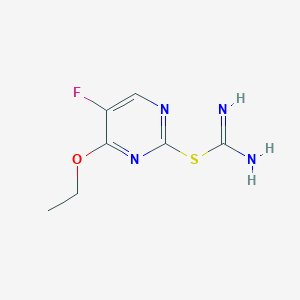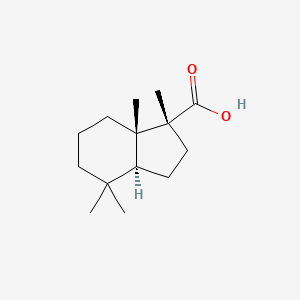
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate is a complex carbohydrate derivative It is composed of two glucose molecules linked together with an octadecanoate (stearic acid) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate typically involves the glycosylation of glucose derivatives. One common method is the enzymatic synthesis, where D-glucose reacts under the action of specific enzymes to form the desired compound . The reaction conditions often include controlled temperatures and pH levels to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic processes. The substrate D-glucose is subjected to enzymatic reactions, followed by purification and crystallization steps to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and catalysts like acids or bases for substitution reactions. The conditions vary depending on the specific reaction but generally include controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
科学的研究の応用
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate has several scientific research applications:
Chemistry: It is used as a model compound to study carbohydrate chemistry and glycosylation reactions.
Biology: The compound is studied for its role in biological processes, including cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of biodegradable materials and as an additive in various industrial processes
作用機序
The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .
類似化合物との比較
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide consisting of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide made of two glucose molecules linked by an alpha-1,4-glycosidic bond
Uniqueness
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate is unique due to the presence of the octadecanoate group, which imparts distinct structural and functional properties. This makes it different from other similar compounds like cellobiose, lactose, and maltose, which do not have this long-chain fatty acid group .
特性
分子式 |
C30H56O12 |
|---|---|
分子量 |
608.8 g/mol |
IUPAC名 |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] octadecanoate |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(33)41-29-27(38)25(36)28(21(19-32)40-29)42-30-26(37)24(35)23(34)20(18-31)39-30/h20-21,23-32,34-38H,2-19H2,1H3/t20-,21?,23-,24+,25?,26-,27-,28-,29+,30-/m1/s1 |
InChIキー |
KLAQIWWDSVIEBM-WGSJAKELSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)







![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)

